molecular formula C17H17N3O3S B3005862 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide CAS No. 1797076-37-9

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide

Cat. No.: B3005862
CAS No.: 1797076-37-9
M. Wt: 343.4
InChI Key: XBBFUCKVWFUPSQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is an organic compound that belongs to the class of amides It features a complex structure with a methoxyphenyl group, an oxadiazole ring, and a thiophene ring

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-18-17(23-20-11)16-14(9-10-24-16)19-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFUCKVWFUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling of the methoxyphenyl group:

    Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or acid chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the thiophene ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most significant applications of this compound lies in its antitumor properties . The oxadiazole moiety is known for its biological activity, particularly in the development of anticancer agents. Research indicates that derivatives of oxadiazoles exhibit considerable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide can inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

The proposed mechanism involves the disruption of cellular signaling pathways crucial for cancer cell survival and proliferation. The compound may interact with specific enzymes or receptors involved in these pathways, leading to enhanced apoptosis and reduced proliferation of cancer cells .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound under discussion has shown promising results against a variety of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Materials Science

Polymeric Applications

In materials science, compounds containing oxadiazole groups are often incorporated into polymers to enhance their thermal stability and mechanical properties. The unique electronic properties of oxadiazoles can be exploited to create materials with improved conductivity and photostability, making them suitable for applications in organic electronics and photonic devices .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. Various modifications to the chemical structure can lead to significant changes in biological activity. Research efforts focus on synthesizing analogs with altered substituents on the phenyl and oxadiazole rings to enhance their pharmacological profiles .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
  • 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]butanamide

Uniqueness

3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide is a novel synthetic derivative belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide
  • Molecular Formula : C₁₅H₁₅N₃O₂S

This compound features a methoxyphenyl group and a thiophene ring linked through a propanamide chain to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro assays revealed that derivatives similar to 3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC₅₀ values ranging from 0.65 to 15.63 µM .
Cell Line IC₅₀ (µM) Reference Compound
MCF-70.65Tamoxifen (10.38)
A5492.41Doxorubicin
HeLa15.63-

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to the target compound have shown efficacy in reducing pro-inflammatory cytokine levels in various models of inflammation .

The biological activity of this compound is believed to stem from several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
  • Enzyme Inhibition : Oxadiazole derivatives often act as enzyme inhibitors, particularly against protein tyrosine phosphatases and other enzymes involved in inflammatory signaling pathways .
  • Molecular Interactions : Molecular docking studies indicate strong interactions between the aromatic rings of oxadiazole derivatives and key amino acids in target proteins, enhancing their binding affinity and biological activity .

Case Studies

A notable study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituent groups significantly altered their biological activity. For example:

  • Compound A : Exhibited high cytotoxicity against MCF-7 with an IC₅₀ value of 0.65 µM.

This study emphasizes the importance of structural variation in optimizing the biological efficacy of oxadiazole-based compounds.

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